molecular formula C21H14FN3O3S B2619628 4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 900012-93-3

4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2619628
CAS No.: 900012-93-3
M. Wt: 407.42
InChI Key: XZIBURZBEFDTHK-UHFFFAOYSA-N
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Description

4-((2-(4-Fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a benzothiadiazine dioxide derivative characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety. The core structure features a 4-fluorophenyl group at position 2, a 3-oxo group, and a benzonitrile substituent attached via a methylene bridge at position 3.

Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, analogous structures (e.g., benzothiadiazinones) are synthesized via reactions between substituted benzoic acid hydrazides and isothiocyanates, followed by cyclization in basic media . Characterization relies on spectroscopic methods (¹H/¹³C NMR, IR, MS) and elemental analysis, with IR spectra confirming key functional groups such as C=O (1660–1680 cm⁻¹) and S=O (1240–1260 cm⁻¹) .

Properties

IUPAC Name

4-[[2-(4-fluorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3S/c22-17-9-11-18(12-10-17)25-21(26)24(14-16-7-5-15(13-23)6-8-16)19-3-1-2-4-20(19)29(25,27)28/h1-12H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIBURZBEFDTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile (CAS Number: 900012-93-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H14FN3O3SC_{21}H_{14}FN_{3}O_{3}S, with a molecular weight of approximately 407.4 g/mol. The structure features a fluorophenyl group and a benzonitrile moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the thiadiazine family. For instance, derivatives of triazolethiadiazines have shown promising results in inhibiting cancer cell growth. One study reported that a closely related compound significantly inhibited A549 lung cancer cell growth in xenograft models without adverse effects on normal cells . This suggests that the compound may possess similar anticancer properties due to structural similarities.

The mechanism by which these compounds exert their effects typically involves:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule formation necessary for cell division.
  • Induction of Apoptosis : Increased levels of cleaved PARP and caspase-3 were observed, indicating activation of apoptotic pathways.
  • Cell Cycle Arrest : Changes in cell cycle regulatory proteins like p-cdc2 and cyclin B1 were noted, leading to G2/M phase arrest .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. The following table summarizes some key findings:

CompoundIC50 (µg/mL)MechanismCell Line Tested
Compound A (related thiadiazine)64.5Tubulin inhibitionA549
Compound B (triazole derivative)0.88PARP inhibitionMDA-MB-231
4-((2-(4-fluorophenyl)...TBDTBDTBD

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazine derivatives. Among these derivatives, one exhibited an IC50 value significantly lower than standard chemotherapeutics like Erlotinib in MDA-MB-231 breast cancer cells. This highlights the potential efficacy of thiadiazine-based compounds in cancer therapy .

Comparison with Similar Compounds

4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxido-1λ⁶,2,4-benzothiadiazin-3-one

  • Core Structure : Benzothiadiazine dioxide with a 4-chlorophenylmethyl group at position 4 and a 4-methoxyphenyl group at position 2.
  • Key Differences: The 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the target compound.
  • Synthesis: Achieved via alkylation of 5-chloro-1,2,3-thiadiazole derivatives with substituted phenols/thiophenols in DMF .

2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

  • Core Structure : Pyrido-thiadiazine dioxide with a 4-fluorobenzyl group and methylsulfanylphenyl substituent.
  • The methylsulfanyl group increases lipophilicity compared to benzonitrile, affecting bioavailability .

Heterocyclic Analogues with Benzonitrile Moieties

4-(((8-Chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)thio)methyl)benzonitrile

  • Core Structure : Triazolopyridine linked to benzonitrile via a thioether bridge.
  • Key Differences :
    • The triazolopyridine system introduces a planar heterocycle, which may improve DNA intercalation or enzyme inhibition.
    • Antifungal activity reported at 32 μg/mL against Candida albicans, suggesting the benzonitrile-thioether motif contributes to bioactivity .
  • Synthesis : Involves coupling of chlorotriazolopyridine with thiomethylbenzonitrile under basic conditions .

4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

  • Core Structure: Imidazolidinone-thioxo ring with trifluoromethylbenzonitrile.
  • Key Differences: The imidazolidinone ring provides conformational flexibility, while the trifluoromethyl group enhances metabolic resistance. The thioxo group (C=S) at position 2 may engage in unique hydrogen-bonding interactions compared to the thiadiazine dioxide core .

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